N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-12-9-19(27)25(11-20-12)10-18(26)23-15-4-6-16(7-5-15)30(28,29)24-17-8-13(2)21-14(3)22-17/h4-9,11H,10H2,1-3H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIJUOFTKLCACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C=NC(=CC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound with potential biological applications. Its structure suggests possible interactions with biological targets, particularly in the context of antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , with a molecular weight of 428.56 g/mol. The structure includes a pyrimidine ring, a sulfonamide moiety, and an acetamide group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. Specifically, the sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The structural components suggest potential anticancer properties. Pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation by interfering with nucleic acid synthesis and cellular metabolism.
Case Study: Anticancer Effects
A study explored the effects of similar pyrimidine-based compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in various cancer cell lines.
- Modulation of Cellular Signaling : There is potential for interaction with signaling pathways that regulate cell proliferation and survival.
Research Findings
Recent studies have focused on synthesizing and testing derivatives of this compound to enhance its efficacy and reduce toxicity. For example, modifications to the pyrimidine ring have been shown to improve selectivity towards cancer cells while minimizing effects on normal cells.
Table 2: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Testing | Effective against multiple bacterial strains | Potential use in treating resistant infections |
| Anticancer Efficacy | Induces apoptosis in specific cancer lines | Development of targeted cancer therapies |
| Structure-Activity Relationship (SAR) Analysis | Modifications enhance potency and selectivity | Guiding future drug design efforts |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H22N4O5S
- Molecular Weight : 514.6 g/mol
- IUPAC Name : N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-(2-oxo-2-phenylacetyl)benzamide
- CAS Number : 307545-10-4
The compound features a sulfamoyl group attached to a phenyl ring, which is further substituted with a pyrimidine moiety. This unique structure contributes to its biological activity.
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancer cells .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Evaluation :
- Pharmacological Studies :
Comparison with Similar Compounds
Key Compounds:
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12)
- Structure : Features a thioether (-S-) linkage and benzyl substitution on the acetamide nitrogen.
- Yield : 66%, mp 196°C–198°C .
- ¹H NMR : Distinct signals include δ 10.01 (t, J=5.1 Hz, NHCO), δ 7.60–7.27 (aromatic protons), and δ 4.11 (s, SCH2) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15) Structure: Substituted with a 4-phenoxy-phenyl group on the acetamide nitrogen. Yield: 60%, mp 224°C–226°C . ¹H NMR: Notable peaks at δ 10.08 (s, NHCO) and δ 7.75–6.91 (multiplet for aromatic protons) .
N-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (10) Structure: Incorporates a thieno[2,3-d]pyrimidine core instead of dihydropyrimidinone. Yield: 58%, mp 204–205°C . ¹H NMR: Signals at δ 2.33 (s, CH3), δ 7.69 (s, pyrimidine H), and δ 9.91 (s, NH) .
Comparison with Target Compound:
- Linkage Chemistry: The target compound employs a sulfamoyl (-SO2NH-) bridge, whereas analogs 5.12 and 5.15 use thioether (-S-) linkages.
- Aromatic Substitutions: The target’s phenyl ring is unsubstituted beyond the sulfamoyl group, while 5.12 and 5.15 include benzyl and phenoxy-phenyl groups, respectively. Bulkier substituents (e.g., phenoxy-phenyl in 5.15) may sterically hinder binding but improve lipophilicity.
- Heterocyclic Systems: Compound 10’s thienopyrimidine core introduces a fused-ring system, altering electronic properties compared to the target’s dihydropyrimidinone moiety .
Melting Points and Stability:
- The target compound’s melting point is unreported, but analogs with similar pyrimidinone cores (e.g., 5.12: 196°C–198°C; 5.15: 224°C–226°C) indicate high thermal stability, likely shared by the target due to its rigid structure .
Structural Implications for Bioactivity
While biological data for the target compound are absent, structural analogs provide clues:
- Thioether vs. Sulfamoyl Linkages : Thioether-containing compounds (e.g., 5.12, 5.15) may exhibit different pharmacokinetic profiles due to reduced polarity. Sulfamoyl groups in the target compound could enhance interactions with polar enzyme active sites.
- Substituent Effects: The benzyl group in 5.12 may favor membrane permeability, whereas the phenoxy-phenyl group in 5.15 could increase π-π stacking with aromatic residues in targets .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as temperature (e.g., maintaining 230°C for crystallization) and solvent selection (DMSO-d6 for NMR characterization) . Elemental analysis (e.g., C, N, S content) should be used to confirm purity, with deviations >0.1% indicating impurities . Yield improvements (e.g., from 60% to 80%) can be achieved via stepwise purification, such as recrystallization or column chromatography, as demonstrated in related pyrimidine-acetamide syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ ~10.1 ppm), and pyrimidine CH3 groups (δ ~2.2 ppm). Splitting patterns (e.g., doublets at J=8.2 Hz) confirm substituent positions .
- LC-MS : A molecular ion peak at m/z 344.21 [M+H]+ confirms molecular weight, while fragmentation patterns help identify structural motifs like the pyrimidine ring .
- Elemental Analysis : Matches between calculated and observed C/N/S ratios (e.g., C: 45.36% calc. vs. 45.29% obs.) validate purity .
Q. How does the compound’s pyrimidine-thioacetamide scaffold influence its potential biological activity?
- Methodological Answer : The pyrimidine core and sulfamoyl group are known to interact with enzymatic targets (e.g., dihydrofolate reductase). Comparative studies of analogs (e.g., thieno[2,3-d]pyrimidines) show that substituents like 4-methyl-6-oxo groups enhance binding affinity to hydrophobic enzyme pockets . Researchers should prioritize assays targeting kinases or antimicrobial pathways, guided by structural analogs with reported IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for structurally similar acetamide derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., NHCO peaks at δ 10.08 vs. 10.10 ppm) may arise from solvent polarity or hydrogen bonding. To standardize
- Use deuterated DMSO for consistency, as it stabilizes NH protons .
- Compare with crystallographic data (e.g., bond angles from X-ray structures) to validate proton environments .
- Replicate conditions from literature with high-yield syntheses (e.g., 80% yield protocols) to minimize impurity interference .
Q. What computational and experimental strategies are recommended for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Computational : Use quantum chemical calculations (e.g., DFT) to model electronic effects of substituents (e.g., 4-methyl vs. 4-fluoro) on solubility and logP .
- Experimental : Apply ICReDD’s reaction path search methods to predict optimal synthetic routes for analogs, reducing trial-and-error experimentation .
- In Silico Screening : Leverage PubChem data to identify bioisosteres (e.g., replacing phenoxy with thiophene) while maintaining hydrogen-bonding capacity .
Q. How can statistical design of experiments (DoE) enhance reaction optimization for multi-step syntheses?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test critical variables (e.g., catalyst loading, temperature) in palladium-catalyzed coupling steps .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously by modeling interactions between reaction time (e.g., 12–24 hr) and solvent polarity (e.g., DMF vs. THF) .
- Case Study : A DoE approach reduced the synthesis steps for a thieno-pyrimidine analog from 7 to 4 steps while maintaining 75% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
